molecular formula C10H10ClN3 B1378314 4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole CAS No. 1394042-41-1

4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole

Cat. No. B1378314
M. Wt: 207.66 g/mol
InChI Key: FCWWQZQKCZWZMS-UHFFFAOYSA-N
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Description

The compound “4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole” is a derivative of 1H-1,2,3-triazole, which is a class of organic compounds characterized by a 5-membered ring of two carbon atoms and three nitrogen atoms . The “4-(1-chloroethyl)-1-phenyl” part suggests that it has a phenyl group (a ring of 6 carbon atoms, akin to benzene) and a chloroethyl group (a two-carbon chain with a chlorine atom) attached to the triazole ring .


Molecular Structure Analysis

The molecular structure of “4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole” would likely consist of a 1,2,3-triazole ring with a phenyl group and a chloroethyl group attached. The exact structure and the positions of these groups would depend on the specifics of the synthesis .

Scientific Research Applications

Synthesis and Characterization

4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole and its derivatives are primarily investigated for their synthesis and structural characterization, contributing to the development of new materials with potential applications in various fields. For instance, a study reported the synthesis and characterization of triazole derivatives with an α-ketoester functionality, demonstrating how substituents influence the nucleophilic/electrophilic nature of groups, affecting interaction energy in the formation of tetrel bonding interactions. This research provides insight into molecular structures and interactions, laying the groundwork for further applications in material science and molecular engineering (Ahmed et al., 2020).

Synthesis of Energetic Materials

Another application involves the synthesis of triazolyl-functionalized energetic salts, showcasing the chemical versatility of 1,2,3-triazole derivatives. These compounds exhibit high thermal stability and density, making them suitable for use in energetic materials (Wang et al., 2007). This research highlights the potential of 1,2,3-triazole derivatives in the development of novel materials for energetic applications.

Gas Phase Properties

The gas phase properties of 1,2,3-triazoles, including 4-phenyl-1,2,3-triazole, have been studied to understand their fundamental properties. These investigations involve proton affinity, acidity values, ion-molecule reactions, and H/D exchange studies, providing essential information for their application in gas phase chemistry and possibly in designing gas sensors or in atmospheric chemistry (Wang et al., 2013).

Molecular Rearrangements

Research on molecular rearrangements of iminomethyl-1,2,3-triazoles explores the synthetic utility of these compounds. These rearrangements enable the synthesis of complex molecules from simple triazole derivatives, illustrating their significance in synthetic organic chemistry and potential applications in pharmaceuticals and agrochemicals (L'abbé et al., 1990).

Antimicrobial Evaluations

The synthesis and antimicrobial evaluation of 1,2,4-triazolo[4,3-a]pyridines derived from 1,2,3-triazoles indicate their biological activity. These compounds are tested for antimicrobial properties, showcasing the potential of 1,2,3-triazole derivatives in developing new antimicrobial agents (Prakash et al., 2011).

Catalytic Applications

1,2,3-Triazole derivatives are also investigated for their catalytic applications. For example, half-sandwich Ruthenium(II) complexes involving 1,2,3-triazole-based ligands have been studied for alcohol oxidation and ketone hydrogenation. This research demonstrates the utility of 1,2,3-triazole derivatives in catalysis, potentially leading to advancements in green chemistry and sustainable processes (Saleem et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some triazoles are known to be toxic, while others are used in pharmaceuticals . Without specific data, it’s difficult to predict the safety and hazards of “4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole”.

Future Directions

Research into triazole derivatives is ongoing, with many potential applications in fields like medicinal chemistry, materials science, and synthetic chemistry . Future research into “4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole” could explore its potential uses in these and other areas.

properties

IUPAC Name

4-(1-chloroethyl)-1-phenyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3/c1-8(11)10-7-14(13-12-10)9-5-3-2-4-6-9/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWWQZQKCZWZMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001248572
Record name 1H-1,2,3-Triazole, 4-(1-chloroethyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-chloroethyl)-1-phenyl-1H-1,2,3-triazole

CAS RN

1394042-41-1
Record name 1H-1,2,3-Triazole, 4-(1-chloroethyl)-1-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394042-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole, 4-(1-chloroethyl)-1-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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